3-(5-Nitro-2-furyl)acrylic acid
Overview
Description
3-(5-Nitro-2-furyl)acrylic acid is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of a nitro group attached to a furan ring, which is further connected to an acrylic acid moiety. This compound is known for its antimicrobial properties and has been studied for its effects on various microorganisms .
Biochemical Analysis
Biochemical Properties
3-(5-Nitro-2-furyl)acrylic acid plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, inhibiting their function. For instance, it has been shown to block bioenergetic processes, specifically glycolysis, in microorganisms . This inhibition is primarily due to the compound’s ability to interfere with key enzymes involved in the glycolytic pathway, thereby disrupting the energy production in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as yeasts like Saccharomyces cerevisiae and Candida albicans . The compound’s impact on cell function includes the inhibition of cell signaling pathways and alterations in gene expression. By blocking glycolysis, this compound disrupts cellular metabolism, leading to reduced energy production and growth inhibition.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the normal progression of biochemical pathways. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression, further affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antimicrobial activity can decrease with prolonged exposure to light and elevated temperatures . Long-term studies have shown that this compound can cause hereditary bleaching in microorganisms like Euglena gracilis, indicating potential genetic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and growth inhibition . Studies have shown that the compound’s inhibitory effects on glycolysis are dose-dependent, with higher concentrations leading to more pronounced inhibition.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy production and glycolysis. It interacts with enzymes such as aldose reductase, inhibiting their activity and disrupting normal metabolic processes . The compound’s presence can lead to changes in metabolic flux and metabolite levels, further affecting cellular function and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity, which affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(5-Nitro-2-furyl)acrylic acid can be synthesized through the reaction of 5-nitro-2-furaldehyde with malonic acid in the presence of a base such as piperidinium acetate. This reaction typically occurs under solvent-free conditions and yields the desired acrylic acid derivative . The reaction can be represented as follows:
5-nitro-2-furaldehyde+malonic acidbase3-(5-nitro-2-furyl)acrylic acid
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-2-furyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-(5-amino-2-furyl)acrylic acid.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used
Scientific Research Applications
3-(5-Nitro-2-furyl)acrylic acid has been extensively studied for its antimicrobial properties. It exhibits activity against a wide range of microorganisms, including bacteria (e.g., Escherichia coli, Staphylococcus aureus), yeasts (e.g., Saccharomyces cerevisiae, Candida albicans), molds (e.g., Aspergillus niger, Penicillium cyclopium), and algae (e.g., Chlorella pyrenoidosa) .
Mechanism of Action
The antimicrobial activity of 3-(5-nitro-2-furyl)acrylic acid is primarily due to its ability to interfere with bioenergetic processes in microorganisms. It inhibits glycolysis, thereby blocking the energy production pathways essential for microbial growth and survival . The nitro group plays a crucial role in this mechanism by undergoing redox cycling, which generates reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-acrylic acid
- 3-(5-Nitro-2-furyl)-2-propenoic acid
- β-(5-Nitro-2-furyl)acrylic acid
Uniqueness
3-(5-Nitro-2-furyl)acrylic acid is unique due to its specific structural configuration, which imparts distinct antimicrobial properties. Compared to other nitrofuran derivatives, it exhibits a broader spectrum of activity and higher potency against various microorganisms .
Properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWNIPZHGWKNR-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38665-24-6 (hydrochloride salt) | |
Record name | Nitrofurylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10879047 | |
Record name | 1-(5-NO2-2-furyl)-2-(COOH)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-23-8, 15341-58-9 | |
Record name | Nitrofurylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrofurylacrylic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015341589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6281-23-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-NO2-2-furyl)-2-(COOH)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-nitro-2-furyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROFURYLACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0VIF286D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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